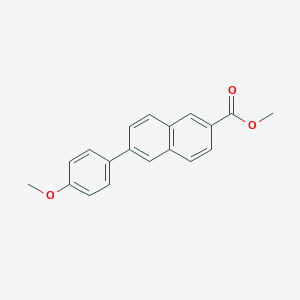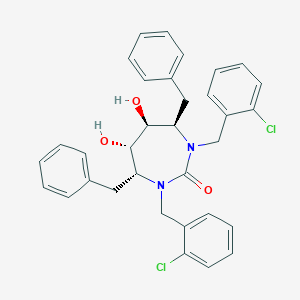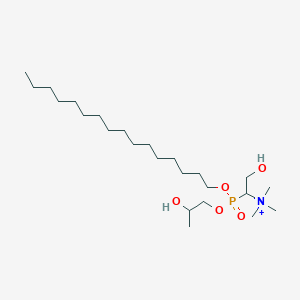
Methyl 6-(4-methoxyphenyl)-2-naphthoate
Descripción general
Descripción
Methyl 6-(4-methoxyphenyl)-2-naphthoate, also known as MMN, is a synthetic compound that belongs to the family of naphthoic acid derivatives. It has been widely used in scientific research due to its unique chemical structure and potential biological activities.
Aplicaciones Científicas De Investigación
Liquid Crystalline Properties
Research has been conducted on mesogenic homologous series involving 2,6-disubstituted naphthalene ring systems, highlighting the synthesis and characterization of novel liquid crystalline compounds containing 2,6-disubstituted naphthalene and their mesomorphic properties (Thaker et al., 2012).
Intermediate in Pharmaceutical Synthesis
Methyl 6-(4-methoxyphenyl)-2-naphthoate derivatives have been noted as important intermediates in the preparation of non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. This highlights its role in the pharmaceutical industry (Xu & He, 2010).
Radiopharmaceuticals
The compound has been synthesized in a carbon-14 labelled form for the treatment of disorders of keratinization, indicating its potential use in radiopharmaceuticals (Pilgrim et al., 1991).
Catalysis and Organic Synthesis
Studies have shown the use of derivatives of Methyl 6-(4-methoxyphenyl)-2-naphthoate in catalytic processes, specifically in the methylation of 2-naphthol, which is significant in organic synthesis (Yadav & Salunke, 2013).
Novel Heterocyclic Systems
Research into the formation of new heterocyclic systems from aminonaphthyridinones includes derivatives of Methyl 6-(4-methoxyphenyl)-2-naphthoate, expanding the understanding of complex organic compounds (Deady & Devine, 2006).
Chemical Modification and Derivatives
The compound has been studied for its potential in creating derivatives that improve water solubility and enhance cytotoxicity, indicating its versatility in chemical modifications for therapeutic applications (林昭蓉, 2006).
Organophosphorus Compounds
In the context of organophosphorus chemistry, the use of Methyl 6-(4-methoxyphenyl)-2-naphthoate derivatives has been explored, contributing to the development of new chemical reactions and compounds (Shabana et al., 1994).
Fluorescence Studies
The interaction of fluorescent probes derived from Methyl 6-(4-methoxyphenyl)-2-naphthoate with biological molecules like Bovine Serum Albumin (BSA) has been studied, illustrating its potential in biochemical and fluorescence applications (Ghosh et al., 2016).
Propiedades
IUPAC Name |
methyl 6-(4-methoxyphenyl)naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-21-18-9-7-13(8-10-18)14-3-4-16-12-17(19(20)22-2)6-5-15(16)11-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKKPBJYOHZIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(4-methoxyphenyl)-2-naphthoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)

![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)









